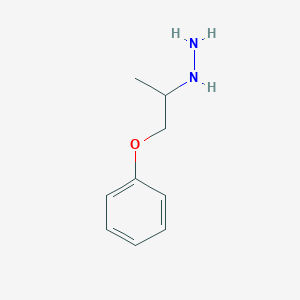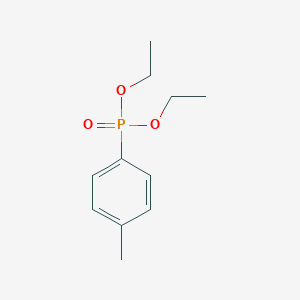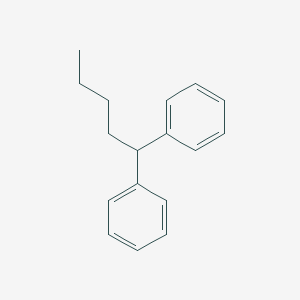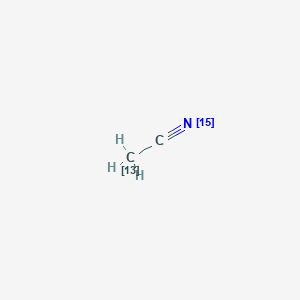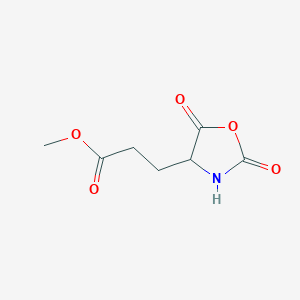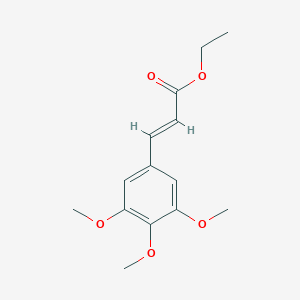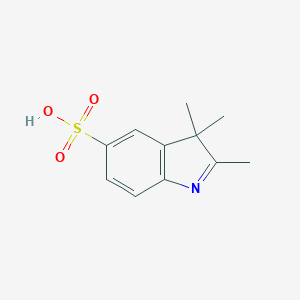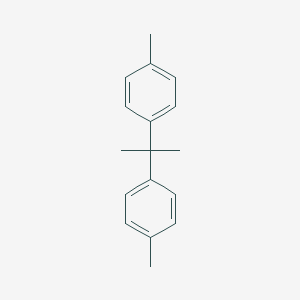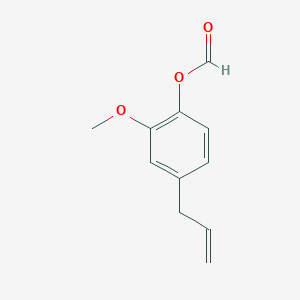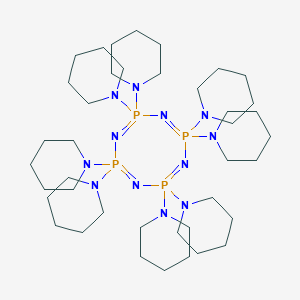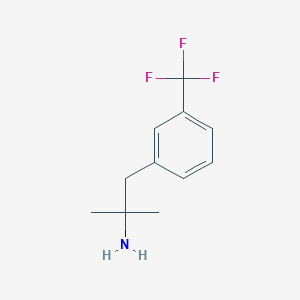
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is a synthetic organic compound belonging to the phenethylamine class This compound is characterized by the presence of a trifluoromethyl group attached to the meta position of the phenyl ring and two methyl groups attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amines.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Product Formation: The final product is obtained through purification and isolation techniques, such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), leading to the modulation of monoamine neurotransmission . This results in various physiological effects, including central nervous system stimulation.
Comparaison Avec Des Composés Similaires
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- can be compared with other similar compounds, such as:
Phenethylamine: A natural monoamine alkaloid with central nervous system stimulant properties.
Alpha-methylphenethylamine: A synthetic derivative with enhanced stimulant effects.
Trifluoromethylphenethylamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is unique due to the presence of both alpha,alpha-dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1645-09-6 |
|---|---|
Formule moléculaire |
C11H14F3N |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
Clé InChI |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
SMILES canonique |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
| 1645-09-6 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
